molecular formula C5H3NO2S B575194 [1,3,2]Dioxathiolo[4,5-c]pyridine CAS No. 189368-14-7

[1,3,2]Dioxathiolo[4,5-c]pyridine

Cat. No.: B575194
CAS No.: 189368-14-7
M. Wt: 141.144
InChI Key: YBYCBDARHOYGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3,2]Dioxathiolo[4,5-c]pyridine is a bicyclic heterocyclic compound comprising a pyridine ring fused with a 1,3,2-dioxathiolo moiety. The structure features one sulfur and two oxygen atoms within the dioxathiole ring, distinguishing it from other fused pyridine derivatives. Its CAS registry number is 189368-14-7, and its molecular formula is C₅H₃NO₂S .

Properties

CAS No.

189368-14-7

Molecular Formula

C5H3NO2S

Molecular Weight

141.144

IUPAC Name

[1,3,2]dioxathiolo[4,5-c]pyridine

InChI

InChI=1S/C5H3NO2S/c1-2-6-3-5-4(1)7-9-8-5/h1-3H

InChI Key

YBYCBDARHOYGQV-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1OSO2

Synonyms

1,3,2-Dioxathiolo[4,5-c]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between [1,3,2]Dioxathiolo[4,5-c]pyridine and analogous heterocyclic systems:

Compound Core Structure Heteroatoms Key Synthesis Methods Pharmacological/Functional Relevance References
This compound Dioxathiole + pyridine S, O Not explicitly detailed; likely cyclization or condensation Underexplored; potential niche applications in catalysis or materials
Imidazo[4,5-c]pyridine Imidazole + pyridine N Microwave-assisted condensation, thioamide cyclization (e.g., Scheme 4, 6) Scaffold for Porphyromonas gingivalis glutaminyl cyclase (PgQC) inhibitors; antiviral/anticancer potential
Thiazolo[4,5-c]pyridine Thiazole + pyridine S, N Substitution reactions (e.g., 2-aminothiazole derivatives) Antimicrobial agents; structural analogs show activity against pathogens
Triazolo[4,5-c]pyridine Triazole + pyridine N Ribosylation, rearrangement (e.g., nucleoside synthesis) Nucleoside analogs (e.g., 3-deaza-8-azaadenosine); purine antimetabolites

Structural and Electronic Differences

  • Heteroatom Composition :
    • The dioxathiolo system (S, O) contrasts with nitrogen-rich analogs like imidazo (N) or triazolo (N). This difference impacts electronic properties, solubility, and reactivity. For example, sulfur in dioxathiolo may enhance π-accepting ability, while nitrogen in imidazo derivatives facilitates hydrogen bonding in biological targets .
    • Triazolo derivatives exhibit tautomerism due to multiple nitrogen atoms, enabling diverse binding modes in nucleoside analogs .

Pharmacological and Functional Relevance

  • Imidazo[4,5-c]pyridine :
    • Tetrahydroimidazo[4,5-c]pyridine derivatives are potent PgQC inhibitors, with activity comparable to benzimidazole scaffolds .
    • Despite promising in vitro activity, clinical development lags due to insufficient structure-activity relationship (SAR) studies .
  • Triazolo[4,5-c]pyridine: Demonstrates antiviral and antimetabolite properties, but its nucleoside derivatives (e.g., 3-deaza-8-azaadenosine) require further optimization for therapeutic use .
  • This compound: No direct pharmacological data are available.

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